1-(2-Bromophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
Description
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O2S/c20-14-6-2-3-7-15(14)21-18(25)23-19(9-4-1-5-10-19)17-22-16(24-26-17)13-8-11-27-12-13/h2-3,6-8,11-12H,1,4-5,9-10H2,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXNVPUKHQAOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophenyl group: The thiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Cyclohexyl group attachment: The cyclohexyl group can be introduced through a nucleophilic substitution reaction.
Bromophenyl group attachment: The bromophenyl group is typically introduced via a halogenation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-Bromophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The thiophenyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2-Bromophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Structural Differences and Implications
Halogen vs. Bromine’s polarizability may enhance binding to hydrophobic enzyme pockets compared to fluorine or hydrogen . In contrast, the trifluoromethyl group in ’s compound increases lipophilicity and metabolic stability, making it more suited for oral bioavailability .
Heterocyclic Variations :
- Replacing thiophen-3-yl with pyridin-3-yl () introduces a basic nitrogen atom, altering electronic properties and solubility. Pyridine’s lone pair could facilitate interactions with acidic residues in target proteins .
- Thiophen-2-yl in ’s compound may exhibit distinct π-stacking behavior compared to thiophen-3-yl due to differences in sulfur positioning .
Linker Modifications :
- The urea linker in the target compound offers two NH groups for hydrogen bonding, whereas the amide in ’s analog provides a single NH and a carbonyl group. This difference may influence binding specificity in protease or kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
